molecular formula C15H17NO3S B2780112 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide CAS No. 2034492-00-5

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

Cat. No.: B2780112
CAS No.: 2034492-00-5
M. Wt: 291.37
InChI Key: PYBHADJTSHUOPM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide is a complex organic compound featuring a thiophene ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

    Phenylacetamides: Compounds such as N-phenylacetamide and N-(4-methoxyphenyl)acetamide share the acetamide moiety.

Uniqueness

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide is unique due to the combination of the thiophene ring, phenyl group, and methoxyacetamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-9-15(18)16-8-14(17)12-4-2-11(3-5-12)13-6-7-20-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBHADJTSHUOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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